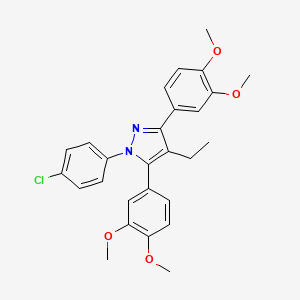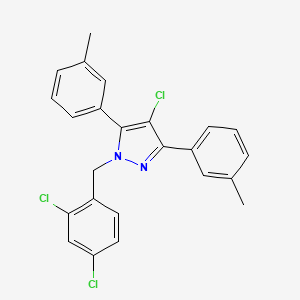![molecular formula C30H26N8O6S2 B14927202 N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14927202.png)
N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a central isophthalamide core with two sulfonylphenyl groups, each linked to a 2-methyl-4-pyrimidinylamino moiety. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide typically involves multi-step organic reactions. One common approach includes:
Formation of the sulfonylphenyl intermediate: This step involves the reaction of 4-aminophenylsulfonyl chloride with 2-methyl-4-pyrimidinylamine under basic conditions to form the sulfonylphenyl intermediate.
Coupling with isophthaloyl chloride: The sulfonylphenyl intermediate is then reacted with isophthaloyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Applications De Recherche Scientifique
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N1,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~3~-bis(4-{[(2-chloro-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide
- N~1~,N~3~-bis(4-{[(2-ethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide
Uniqueness
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide is unique due to its specific substitution pattern on the pyrimidinyl ring, which can influence its reactivity and biological activity. The presence of the 2-methyl group may enhance its binding affinity to certain molecular targets compared to its analogs.
Propriétés
Formule moléculaire |
C30H26N8O6S2 |
|---|---|
Poids moléculaire |
658.7 g/mol |
Nom IUPAC |
1-N,3-N-bis[4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H26N8O6S2/c1-19-31-16-14-27(33-19)37-45(41,42)25-10-6-23(7-11-25)35-29(39)21-4-3-5-22(18-21)30(40)36-24-8-12-26(13-9-24)46(43,44)38-28-15-17-32-20(2)34-28/h3-18H,1-2H3,(H,35,39)(H,36,40)(H,31,33,37)(H,32,34,38) |
Clé InChI |
MOINVCABXWUPEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC(=NC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B14927139.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14927143.png)
![4-{3-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole](/img/structure/B14927148.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927157.png)
![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927173.png)
![N-cyclohexyl-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14927176.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927195.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927210.png)
![N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927215.png)
![N-ethyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927218.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B14927221.png)
